molecular formula C18H16N8O2S B2910274 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-16-8

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2910274
CAS No.: 2034380-16-8
M. Wt: 408.44
InChI Key: RZRMTJAKMIMKDS-UHFFFAOYSA-N
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Description

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of tetrazole, benzoyl, piperidine, and thieno[3,2-d][1,2,3]triazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrazole ring, followed by the introduction of the benzoyl group. The piperidine ring is then incorporated, and finally, the thieno[3,2-d][1,2,3]triazinone structure is formed. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit or activate specific pathways. The benzoyl and piperidine moieties contribute to the compound’s overall stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-(1H-tetrazol-1-yl)benzoyl)piperidine: Lacks the thieno[3,2-d][1,2,3]triazinone moiety.

    Thieno[3,2-d][1,2,3]triazin-4(3H)-one derivatives: May not contain the tetrazole or benzoyl groups. The presence of the tetrazole ring in this compound provides additional binding sites and enhances its biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2S/c27-17(12-2-1-3-14(10-12)25-11-19-21-23-25)24-7-4-13(5-8-24)26-18(28)16-15(20-22-26)6-9-29-16/h1-3,6,9-11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRMTJAKMIMKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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